![molecular formula C21H21BrN2O2 B13744219 5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine is a brominated aromatic amine compound It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and two 4-methoxybenzyl groups attached to the nitrogen atom at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromopyridine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-amino-5-bromopyridine is reacted with 4-methoxybenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can participate in nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl groups.
Deprotection Reactions: The methoxybenzyl groups can be removed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and specificity. The methoxybenzyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: A simpler analog with similar reactivity but lacking the methoxybenzyl groups.
5-Bromo-2-(4-methoxybenzylamino)pyrimidine: A structurally related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine is unique due to the presence of two methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.
Propiedades
Fórmula molecular |
C21H21BrN2O2 |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
5-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C21H21BrN2O2/c1-25-19-8-3-16(4-9-19)14-24(21-12-7-18(22)13-23-21)15-17-5-10-20(26-2)11-6-17/h3-13H,14-15H2,1-2H3 |
Clave InChI |
JRACKEAVCYYILE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


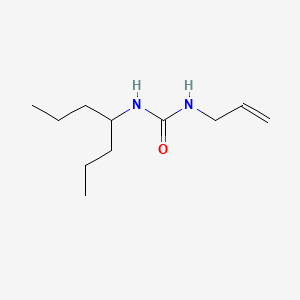
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)

![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)
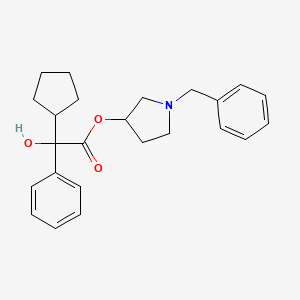
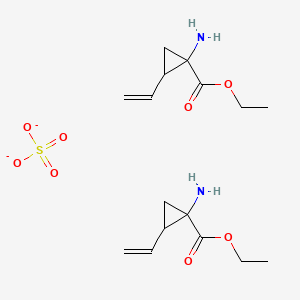
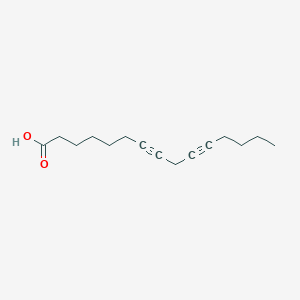
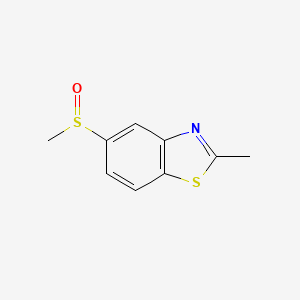
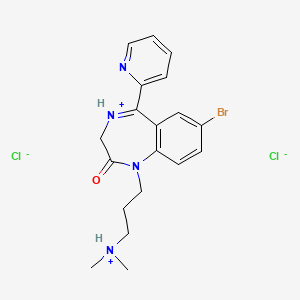


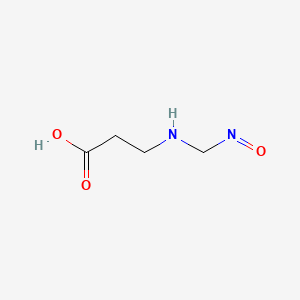

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
